(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid
Overview
Description
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Biological Activity
(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), which is involved in various inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with mPGES-1. This enzyme is responsible for the terminal step in the biosynthesis of PGE2, which is often upregulated in inflammatory diseases and tumors. Inhibition of mPGES-1 can selectively reduce PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
Recent studies have demonstrated that derivatives of thiophenyl acetic acids, including this compound, exhibit significant inhibitory activity against mPGES-1. For instance, compound 2c showed selective inhibition in the low micromolar range with an IC50 value comparable to established inhibitors .
The biological activity was assessed using A549 cell lines, where compound 2c induced cell cycle arrest at the G0/G1 phase after 24 hours and increased the subG0/G1 fraction at later time points, indicating apoptosis or necrosis . These findings suggest that this compound not only inhibits mPGES-1 but also affects cancer cell viability.
Case Studies
A notable case study involved the synthesis and evaluation of several thiophenyl acetic acid derivatives. Among these, this compound was highlighted for its promising pharmacological profile. The study utilized a virtual screening approach to identify compounds that could serve as effective mPGES-1 inhibitors, leading to the identification of this particular compound as a candidate for further development .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBSXOOZVYRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350720 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-95-2 | |
Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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